Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Olopatadine hydrochloride is a medication used to treat allergic conjunctivitis and allergic rhinitis. It is a second-generation antihistamine that works by blocking the release of histamine, a chemical that causes allergic reactions. Olopatadine hydrochloride is a relatively new drug, first approved by the FDA in 1996. Since then, it has become a popular treatment for allergies due to its effectiveness and low incidence of side effects.
Olpadronic acid is a bisphosphonate drug that is used to treat bone diseases such as osteoporosis and Paget's disease. It is a potent inhibitor of bone resorption and has been shown to be effective in reducing bone loss and increasing bone density.
Olsalazine is a drug that belongs to the class of anti-inflammatory agents. It is used to treat inflammatory bowel disease (IBD), which includes ulcerative colitis and Crohn's disease. Olsalazine is a prodrug that is converted into two molecules of 5-aminosalicylic acid (5-ASA) in the colon. 5-ASA is the active form of the drug that exerts its anti-inflammatory effects.
Olsalazine sodium is a medication used to treat inflammatory bowel disease (IBD), including ulcerative colitis and Crohn's disease. It is a prodrug that is converted to 5-aminosalicylic acid (5-ASA) in the colon, where it exerts its anti-inflammatory effects. Olsalazine sodium has been used for over 30 years and has been shown to be effective in reducing symptoms and improving quality of life for patients with IBD.
Oltipraz is a synthetic compound that belongs to the class of dithiolethiones. It is a potent inducer of phase II detoxification enzymes and has been extensively studied for its potential therapeutic and preventive effects against various diseases. Oltipraz has been shown to have a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Olutasidenib is a small molecule inhibitor that targets the mutant isocitrate dehydrogenase 1 (IDH1) enzyme. It has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various cancers. This paper aims to provide an overview of olutasidenib, including its method of synthesis or extraction, chemical structure and biological activity, biological effects, applications, future perspectives, and challenges.